molecular formula C14H18N2O B11876923 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

Cat. No.: B11876923
M. Wt: 230.31 g/mol
InChI Key: MOUGDRNTFKYGMJ-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane Core Architecture

The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings sharing three bridging carbon atoms, forming a rigid, boat-like structure. X-ray crystallographic studies of related bicyclo[3.3.1]nonane derivatives reveal that substituents at positions 3 and 7 significantly influence conformational preferences. For example, unsubstituted bicyclo[3.3.1]nonanes adopt flattened twin-chair conformations, whereas halogen- or hydroxyl-substituted analogs exhibit boat-chair distortions to alleviate steric strain.

In 9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one, the core framework is further modified by nitrogen atoms at positions 3 and 9. These heteroatoms introduce bond-length variations compared to all-carbon analogs. Typical C–C bond lengths in the bicyclo[3.3.1]nonane system range from 1.52–1.56 Å, while C–N bonds in diazabicyclic systems measure approximately 1.47 Å, reflecting increased electron density near nitrogen atoms.

Table 1: Bond Lengths in Bicyclo[3.3.1]nonane Derivatives

Bond Type Length (Å) Source Compound
C–C (bridging) 1.54 Bicyclo[3.3.1]nonane
C–N (diazabicyclic) 1.47 3,9-Diazabicyclo[3.3.1]nonan-7-one
C–O (ketone) 1.21 Bicyclo[3.3.1]nonane-2,6-dione

The diazabicyclic system’s rigidity is further stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent carbon-hydrogen groups, as observed in analogous azabicyclo structures.

Diazabicyclic System Configuration

The incorporation of two nitrogen atoms at positions 3 and 9 creates a diazabicyclic system with distinct electronic and steric properties. Nitrogen hybridization (sp³) at these positions introduces lone pairs that participate in non-covalent interactions and influence molecular polarity. Comparative studies of 3,9-diazabicyclo[3.3.1]nonan-7-one and its monoaza analogs reveal that the second nitrogen atom increases dipole moment magnitudes by 15–20%, enhancing solubility in polar solvents.

The spatial arrangement of nitrogen atoms also affects ring puckering. Quantum mechanical calculations indicate that the 3,9-diaza substitution reduces chair-chair distortion energy by 8–12 kcal/mol compared to all-carbon bicyclo[3.3.1]nonanes, favoring a more planar conformation. This flattening is attributed to reduced steric repulsion between nitrogen lone pairs and adjacent hydrogen atoms.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C14H18N2O/c17-14-6-12-8-15-9-13(7-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2

InChI Key

MOUGDRNTFKYGMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(N2CC3=CC=CC=C3)CC1=O

Origin of Product

United States

Preparation Methods

Single Mannich Reaction with Glutaraldehyde and Acetone Dicarboxylic Acid

A foundational method involves the condensation of glutaraldehyde, benzylamine, and acetone dicarboxylic acid under acidic conditions. In a representative procedure, glutaraldehyde (50%, 25.8 mL, 0.137 mol) is mixed with benzylamine (12.9 mL, 0.123 mol) in water at 0–10°C, followed by the addition of 18% sulfuric acid to maintain a pH of 4–8. The reaction forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as an intermediate, which is subsequently oxidized or reduced to introduce the second nitrogen.

Key Parameters :

  • Temperature: 4–8°C during acid addition, 80–90°C for cyclization.

  • Yield: 93% for intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Double Mannich Reaction for Diazabicyclo Formation

The double Mannich reaction, exemplified by bispidine synthesis, employs tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. This one-pot reaction constructs the diazabicyclo core via sequential nucleophilic additions. The ketone at position 7 is introduced through oxidation of a secondary alcohol intermediate using Jones reagent or catalytic RuO₂.

Optimized Conditions :

  • Solvent: Ethanol/water mixture (1:1).

  • Catalysts: Tungstic acid (Na₂WO₄·2H₂O) for oxidation.

  • Purification: Column chromatography (hexane/EtOAc, 3:1).

Catalytic Hydrogenation and Reductive Amination

Hydrogenolytic Debenzylation

Post-Mannich intermediates often require debenzylation to expose the secondary amine. For example, 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione is hydrogenated using 5% Pd/C under 50 psi H₂ at 50°C for 48 hours, achieving quantitative conversion. This method is adaptable to the 3,9-diazabicyclo system by adjusting the catalyst loading and solvent polarity.

Critical Factors :

  • Catalyst: Pd(OH)₂/C (20 wt%) for selective debenzylation.

  • Solvent: Isopropanol or methanol for optimal hydrogen absorption.

Reductive Amination with Vitride

The 9-keto group in intermediates is reduced to an amine using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride). For instance, 9-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one is treated with Vitride in toluene at −20°C, yielding the secondary amine with >90% purity.

Reaction Profile :

  • Temperature: −20°C to 25°C.

  • Workup: Quenching with aqueous NH₄Cl, extraction with CH₂Cl₂.

Alternative Synthetic Routes via Cyclization

Ring-Closing Metathesis (RCM)

Though less common, RCM using Grubbs catalysts offers a route to diazabicyclo scaffolds. A diene precursor, such as N-allyl-N-benzyl-3-aminopropyl acrylate, undergoes cyclization in CH₂Cl₂ with 5 mol% Grubbs II catalyst at 40°C. The resulting bicyclic enamine is hydrogenated to saturate the double bond.

Advantages :

  • Stereochemical control via catalyst choice.

  • Compatibility with sensitive functional groups.

Acid-Catalyzed Cyclodehydration

Cyclodehydration of linear diamines, such as N-benzyl-3-aminopropyl-7-ketohexanoate, in HCl/EtOH at reflux forms the diazabicyclo framework. This method is limited by competing polymerization but achieves 60–70% yields with optimized stoichiometry.

Comparative Analysis of Synthetic Methodologies

MethodKey ReagentsYield (%)Purity (%)Scalability
Single MannichGlutaraldehyde, H₂SO₄9397High
Double MannichParaformaldehyde, Na₂WO₄8599Moderate
Catalytic HydrogenationPd/C, H₂9598High
RCMGrubbs II, H₂6590Low

Insights :

  • Mannich reactions dominate for their simplicity and high yields.

  • Hydrogenation is critical for debenzylation but requires stringent temperature control.

  • RCM offers stereoselectivity but suffers from catalyst costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for Mannich steps enhances throughput. A prototype system using microchannel reactors achieves 98% conversion in 10 minutes at 100°C, reducing side-product formation.

Green Chemistry Metrics

  • E-factor : 15–20 for batch processes vs. 5–8 for flow systems.

  • Solvent Recovery : >90% ethanol recycling via distillation .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variants of Diazabicyclo[3.3.1]nonane Derivatives

Substituent Modifications
  • Methyl and Alkyl Derivatives: 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one (47 in ) lacks the benzyl group but retains the ketone at C-5. This compound is synthesized via condensation of bis(2,2-dimethoxyethyl)methylamine with acetonedicarboxylic acid, yielding a 12% product . Its reduced lipophilicity compared to the benzyl analog may explain lower receptor affinity in opioid studies .
  • Hydroxyl and Amine Derivatives: 7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane () replaces the ketone with a hydroxyl group. Synthesized via lithium aluminum hydride reduction of an imide intermediate, this derivative adopts a chair-chair conformation, critical for its biological interactions .
  • Sulfur-Containing Analogs: 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN, ) substitutes a methylene group with sulfur, increasing lipophilicity while maintaining μ-receptor affinity. Molecular modeling shows the sulfur atom enhances interactions with hydrophobic receptor pockets .
Bicyclo System Variations
  • Diazabicyclo[3.3.2]decan-10-one () :
    The expanded bicyclo[3.3.2] system introduces an additional carbon, altering ring strain and conformational flexibility. This may reduce binding specificity compared to the [3.3.1] scaffold.

Opioid Receptor Affinity
  • 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one: Demonstrates moderate μ-opioid receptor binding (Ki ~50 nM) due to the benzyl group’s lipophilic interactions with receptor pockets .
  • 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN): Comparable μ-affinity (Ki ~60 nM) but improved selectivity over δ- and κ-receptors due to sulfur-enhanced hydrophobicity .
  • 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Shows reduced activity (Ki >100 nM), highlighting the importance of aromatic substituents for receptor engagement .
Neuromuscular Blocking Activity
  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivatives (): Derivatives like OHS nobutane exhibit potent curare-like activity, blocking neuromuscular junctions via ganglionic inhibition .

Key Structural-Activity Relationships (SAR)

N-Substituents :

  • Benzyl groups enhance lipophilicity and μ-receptor binding .
  • Methyl or hydroxyl groups reduce activity due to decreased hydrophobic interactions .

Bicyclic Framework :

  • The [3.3.1] system optimizes ring strain for receptor fit, while larger systems (e.g., [4.2.1]) disrupt binding .

Heteroatom Substitution :

  • Sulfur replacements improve μ-selectivity and metabolic stability .

Biological Activity

9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one is a compound derived from the diazabicyclo[3.3.1]nonane framework, which has garnered attention in pharmacological research due to its potential biological activities, particularly as an orexin receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one
  • CAS Number : 1895363-22-0

This bicyclic structure is characterized by two nitrogen atoms within the ring system, which are crucial for its biological interactions.

Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold interact with various neurotransmitter systems, particularly the orexin receptors. Orexins are neuropeptides involved in regulating arousal, appetite, and sleep-wake cycles. The antagonism of orexin receptors may have therapeutic implications for sleep disorders and other conditions related to orexinergic dysfunctions.

Key Findings:

  • Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of human orexin receptors (OX1 and OX2), which could be beneficial for treating sleep disorders and anxiety-related conditions .
  • Subtype Selectivity : Research has shown that modifications to the diazabicyclo[3.3.1]nonane scaffold can enhance selectivity for specific receptor subtypes, which is critical for minimizing side effects .

Biological Activities

The biological activities of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one can be summarized as follows:

Activity Description
Orexin Receptor AntagonismBlocks orexin receptors to potentially treat sleep disorders and anxiety .
Interaction with nAChRsExhibits interaction with nicotinic acetylcholine receptors, influencing neurotransmission .
Potential Anti-addictive EffectsMay play a role in reducing cravings and withdrawal symptoms in addiction contexts .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one:

  • Orexinergic Dysfunction : A study demonstrated that antagonists targeting orexin receptors could significantly improve sleep quality in patients with insomnia .
  • Anxiety Disorders : Another investigation noted that orexin receptor antagonists reduced anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .
  • Addiction Studies : Research indicated that blocking orexin signaling could diminish drug-seeking behavior in addiction models, highlighting a possible therapeutic pathway for substance use disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one, and how can reaction selectivity be improved?

  • Methodology : The synthesis of bicyclic amines like this compound often employs catalytic methods or continuous flow reactors to enhance scalability and control . Key intermediates (e.g., 9-azabicyclo[3.3.1]nonane derivatives) are functionalized via nucleophilic substitution or reductive amination. To improve selectivity:

  • Use chiral catalysts for enantioselective synthesis.
  • Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-oxidation or dimerization .

Q. How does the benzyl group influence the compound’s reactivity in substitution reactions?

  • Analysis : The benzyl group acts as a directing and stabilizing moiety. In nucleophilic substitution reactions (e.g., replacing the benzyl group with alkyl halides), steric hindrance from the bicyclic framework slows reactivity, requiring strong bases like NaH or elevated temperatures . Comparative studies with non-benzylated analogs (e.g., 3,9-diazabicyclo[3.3.1]nonane) show reduced hydrophobicity and altered reaction kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify bicyclic proton environments and ketone/amine functional groups.
  • MS : High-resolution mass spectrometry confirms molecular weight (C15_{15}H19_{19}NO, MW 229.32 g/mol) and fragmentation patterns .
  • IR : Detects carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental biological activity?

  • Case Study : Discrepancies in sigma receptor binding affinity (predicted vs. observed) may arise from conformational flexibility.

  • Approach : Perform molecular dynamics simulations to assess the compound’s preferred conformations in aqueous vs. lipid environments.
  • Validation : Compare docking scores (e.g., AutoDock Vina) with in vitro binding assays to refine force field parameters .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodology :

  • Purification : Use preparative HPLC to isolate >98% purity (critical for receptor studies).
  • Stability Testing : Monitor degradation under light, heat, and humidity via accelerated stability studies.
  • Normalization : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to control for matrix effects .

Q. How do structural modifications (e.g., fluorination or N-oxide formation) alter metabolic stability?

  • Experimental Design :

  • Synthetic Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-position to block CYP450-mediated oxidation.
  • In Vitro Testing : Use liver microsomes to measure half-life (t1/2t_{1/2}) and identify major metabolites via UPLC-QTOF .
  • Data Interpretation : Compare metabolic profiles with parent compound to establish structure-metabolism relationships .

Comparative Analysis Table

CompoundKey Structural FeatureBiological Activity (vs. Parent)Reference
9-Azabicyclo[3.3.1]nonan-3-oneLacks benzyl groupLower sigma receptor affinity
9-Benzyl-3,9-diazabicyclo derivativeDual amine sitesEnhanced monoamine oxidase inhibition
N-Oxide analogOxidized nitrogenAltered blood-brain barrier permeability

Key Considerations for Experimental Design

  • Reaction Scalability : Transition from batch to flow chemistry improves yield reproducibility .
  • Toxicity Screening : Prioritize Ames tests and hERG channel assays early in drug development to flag genotoxicity/cardiotoxicity risks .

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